molecular formula C8H10BrCl2N3 B13605363 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No.: B13605363
M. Wt: 298.99 g/mol
InChI Key: BFXXHFVYVAHVJP-UHFFFAOYSA-N
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Description

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and methyl groups in its structure makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The bromination occurs at the 3-position of the imidazo[1,2-a]pyridine ring, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The dihydrochloride salt is then formed by reacting the brominated compound with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles. Reactions are typically carried out in polar solvents such as methanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-methoxy-2-methylimidazo[1,2-a]pyridine .

Scientific Research Applications

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H10BrCl2N3

Molecular Weight

298.99 g/mol

IUPAC Name

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride

InChI

InChI=1S/C8H8BrN3.2ClH/c1-5-8(9)12-4-6(10)2-3-7(12)11-5;;/h2-4H,10H2,1H3;2*1H

InChI Key

BFXXHFVYVAHVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)N)Br.Cl.Cl

Origin of Product

United States

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